molecular formula C15H16N4OS B5477621 3,3-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-2-butanone

3,3-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-2-butanone

Cat. No.: B5477621
M. Wt: 300.4 g/mol
InChI Key: GEXUZWVWAMSNMG-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents under specific conditions . For example, a series of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives were synthesized using dimethyl sulfate, methanol, 10% methanolic KOH, thiosemicarbazide, K2CO3, water, and other reagents .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of various reagents and conditions . For example, the synthesis of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives involved reactions with dimethyl sulfate, methanol, 10% methanolic KOH, thiosemicarbazide, K2CO3, water, and other reagents .

Mechanism of Action

While the specific mechanism of action for “3,3-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-2-butanone” is not available, similar compounds have been found to exhibit a variety of biological activities. For example, 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .

Future Directions

The future directions in the research of similar compounds often involve the design of new pharmacophoric motifs that recognize DNA, which is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes .

Properties

IUPAC Name

3,3-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-15(2,3)11(20)8-21-14-17-13-12(18-19-14)9-6-4-5-7-10(9)16-13/h4-7H,8H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXUZWVWAMSNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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